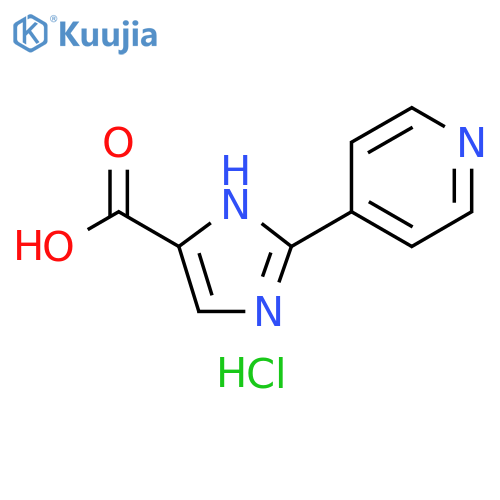

Cas no 2031269-34-6 (2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride)

2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride

-

- MDL: MFCD30345334

- インチ: 1S/C9H7N3O2.ClH/c13-9(14)7-5-11-8(12-7)6-1-3-10-4-2-6;/h1-5H,(H,11,12)(H,13,14);1H

- InChIKey: LDUKWLXPIDLMJA-UHFFFAOYSA-N

- ほほえんだ: C(C1=CN=C(C2=CC=NC=C2)N1)(=O)O.Cl

2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-313139-10.0g |

2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride |

2031269-34-6 | 95.0% | 10.0g |

$4260.0 | 2025-03-19 | |

| Enamine | EN300-313139-0.5g |

2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride |

2031269-34-6 | 95.0% | 0.5g |

$404.0 | 2025-03-19 | |

| Ambeed | A1091580-1g |

2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride |

2031269-34-6 | 95% | 1g |

$727.0 | 2024-04-22 | |

| Enamine | EN300-313139-10g |

2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride |

2031269-34-6 | 95% | 10g |

$4421.0 | 2023-09-05 | |

| Enamine | EN300-313139-0.25g |

2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride |

2031269-34-6 | 95.0% | 0.25g |

$257.0 | 2025-03-19 | |

| Enamine | EN300-313139-1.0g |

2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride |

2031269-34-6 | 95.0% | 1.0g |

$519.0 | 2025-03-19 | |

| Enamine | EN300-313139-5.0g |

2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride |

2031269-34-6 | 95.0% | 5.0g |

$2131.0 | 2025-03-19 | |

| Enamine | EN300-313139-1g |

2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride |

2031269-34-6 | 95% | 1g |

$1029.0 | 2023-09-05 | |

| Aaron | AR01BVPJ-1g |

2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride |

2031269-34-6 | 95% | 1g |

$739.00 | 2025-02-14 | |

| Aaron | AR01BVPJ-2.5g |

2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride |

2031269-34-6 | 95% | 2.5g |

$1498.00 | 2025-02-14 |

2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride 関連文献

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochlorideに関する追加情報

Introduction to 2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride (CAS No. 2031269-34-6)

2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2031269-34-6, has garnered attention in recent years due to its potential applications in drug discovery and development. The molecular structure of this compound incorporates both pyridine and imidazole moieties, which are well-known for their role in modulating various biological pathways. The dihydrochloride salt form enhances its solubility, making it a valuable candidate for further biochemical and pharmacological investigations.

The pyridin-4-yl substituent in the molecule is particularly noteworthy, as pyridine derivatives are widely recognized for their involvement in numerous pharmacological activities. Pyridine-based compounds often exhibit properties such as kinase inhibition, anti-inflammatory effects, and antimicrobial activity. In contrast, the 1H-imidazole-4-carboxylic acid moiety contributes to the compound's ability to interact with biological targets, including enzymes and receptors. The carboxylic acid group in this moiety can participate in hydrogen bonding, enhancing binding affinity and specificity.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds like 2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride in the development of novel therapeutic agents. Researchers have been exploring its potential as a scaffold for designing drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The combination of the pyridine and imidazole rings provides a versatile platform for structural modifications, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the compound.

In particular, studies have demonstrated that derivatives of imidazole can exhibit significant inhibitory effects on certain enzymes implicated in disease pathogenesis. For instance, imidazole-based compounds have shown promise in inhibiting poly(ADP-ribose) polymerases (PARPs), which are enzymes involved in DNA repair mechanisms. Dysregulation of PARP activity has been linked to various cancers, making these enzymes attractive targets for therapeutic intervention. The presence of the carboxylic acid group in 2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride also suggests potential for further derivatization to enhance its bioactivity.

The dihydrochloride salt form of this compound is particularly advantageous from a formulation perspective. Salting helps to improve solubility and stability, which are critical factors for drug development. Enhanced solubility can lead to better bioavailability and more efficient drug delivery systems. Additionally, the stability provided by the salt form ensures that the compound remains viable during storage and transportation, reducing degradation and maintaining efficacy.

Current research is focused on synthesizing novel analogs of 2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride to optimize its pharmacological profile. By modifying various functional groups within the molecule, scientists aim to improve its selectivity, reduce side effects, and enhance overall therapeutic efficacy. Computational modeling and high-throughput screening techniques are being employed to identify promising derivatives with improved properties.

The integration of machine learning algorithms into drug discovery processes has accelerated the identification of potential candidates like 2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride. These algorithms can predict the binding affinity of compounds to biological targets with high accuracy, enabling researchers to prioritize molecules for further investigation. Such advancements have significantly reduced the time and cost associated with drug development pipelines.

Moreover, the growing interest in targeted therapies has spurred research into small molecules that can selectively inhibit specific disease-causing proteins or enzymes. 2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride represents a promising candidate for such targeted approaches due to its unique structural features. Its ability to modulate key biological pathways makes it a valuable tool for investigating disease mechanisms and developing innovative treatments.

The compound's potential extends beyond oncology; it has also been explored as a lead candidate for antimicrobial agents. The rise of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial compounds with distinct mechanisms of action. Heterocyclic compounds like imidazoles have shown efficacy against a broad spectrum of pathogens, making them an attractive class of candidates for combating infections.

In conclusion,2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride (CAS No. 2031269-34-6) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, combined with recent advancements in medicinal chemistry and computational biology, position it as a promising candidate for addressing various therapeutic challenges. Further research is warranted to fully elucidate its biological activities and explore its applications in clinical settings.

2031269-34-6 (2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride) 関連製品

- 2757951-20-3(1,4-Oxazepane-6-thiol)

- 2137785-74-9(N-methyl-9-oxatricyclo5.2.1.0,1,6decan-5-amine)

- 2171652-28-9(3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo3.2.1octan-3-ol)

- 1052705-56-2(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine)

- 2138281-63-5(3-Azetidinemethanol, α-[1-(aminomethyl)butyl]-α-methyl-)

- 68158-36-1(4(1H)-Quinolinone, 3-bromo-)

- 61833-45-2(2,2,4,4-tetramethylpentan-3-amine)

- 14691-89-5(N-(1-λ1-oxidanyl-2,2,6,6-tetramethyl-4-piperidyl)acetamide)

- 1855743-12-2(2-Butanol, 4-amino-1-(2-methoxyethoxy)-3,3-dimethyl-)

- 1095218-67-9(tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate)